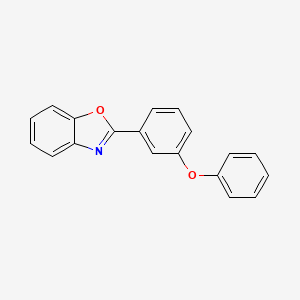
2-(3-Phenoxyphenyl)benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Phenoxyphenyl)benzoxazole is a heterocyclic aromatic compound that features a benzoxazole ring substituted with a 3-phenoxyphenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenoxyphenyl)benzoxazole typically involves the reaction of nitriles containing the diphenyl oxide fragment with o-aminophenol hydrochloride. The reaction is carried out at high temperatures (190–200°C) without the use of solvents, yielding the desired product after recrystallization from ethanol . The yields of this reaction can vary from 32% to 80%, depending on the specific nitrile used and the reaction conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. Optimization of reaction parameters, such as temperature, reaction time, and purification methods, is crucial for achieving high yields and purity in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Phenoxyphenyl)benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzoxazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-(3-Phenoxyphenyl)benzoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a structural block for synthesizing compounds with potential biological activity.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in treating diseases such as diabetes, migraine, and schizophrenia.
Industry: Utilized in the development of insecticides, herbicides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Phenoxyphenyl)benzoxazole involves its interaction with specific molecular targets and pathways. The compound’s planar structure allows it to efficiently interact with biological targets through π-π stacking and hydrogen bonding interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Permethrin: A derivative of diphenyl oxide used as an insecticide.
Phenothrin: Another diphenyl oxide derivative with insecticidal properties.
Phenoxyphenylacetylenes: Compounds with antithrombotic, anti-inflammatory, and analgesic activities.
Uniqueness: 2-(3-Phenoxyphenyl)benzoxazole is unique due to its combination of the benzoxazole ring and the 3-phenoxyphenyl group, which enhances its biological activity and broadens its range of applications. This combination allows for synergistic effects, making it a valuable compound in medicinal chemistry and other fields .
Biologische Aktivität
2-(3-Phenoxyphenyl)benzoxazole is a heterocyclic aromatic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by empirical data and case studies.
- Molecular Formula : C19H13NO2
- Molecular Weight : 287.3 g/mol
- IUPAC Name : 2-(3-phenoxyphenyl)-1,3-benzoxazole
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. Its planar structure allows for significant interactions through π-π stacking and hydrogen bonding, which can modulate the activity of enzymes and receptors involved in critical biological pathways.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits potent antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Case Studies and Findings
- Antibacterial Activity :
- Antifungal Activity :
- Cytotoxic Effects :
Comparative Analysis with Similar Compounds
The unique structure of this compound enhances its biological activity compared to similar compounds like permethrin and phenothrin, which are primarily insecticides. The combination of the benzoxazole ring with the phenoxy group provides synergistic effects that broaden its application in medicinal chemistry.
| Compound | Biological Activity | MIC (µg/mL) | Target |
|---|---|---|---|
| This compound | Antibacterial | 25 | DNA gyrase |
| Fluconazole | Antifungal | <250 | Ergosterol synthesis |
| Permethrin | Insecticidal | N/A | Sodium channels |
Synthesis and Research Applications
The synthesis of this compound has been achieved through environmentally friendly methods, utilizing green chemistry principles. Its applications extend beyond pharmaceuticals to include agrochemicals such as insecticides and herbicides .
Eigenschaften
Molekularformel |
C19H13NO2 |
|---|---|
Molekulargewicht |
287.3 g/mol |
IUPAC-Name |
2-(3-phenoxyphenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C19H13NO2/c1-2-8-15(9-3-1)21-16-10-6-7-14(13-16)19-20-17-11-4-5-12-18(17)22-19/h1-13H |
InChI-Schlüssel |
KTNCDXQIGSZHBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















